Ethyl 2-((5-(3,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
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Overview
Description
Ethyl 2-((5-(3,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the sources retrieved .Scientific Research Applications
Antitumor Activities
- Cytotoxic Agents: 1,3,4-thiadiazole derivatives, closely related to the specified compound, have been synthesized and evaluated for antitumor activities. These compounds showed promising inhibitory effects against various human tumor cell lines, indicating potential as cytotoxic agents in cancer treatment (Almasirad et al., 2016).
Diabetes Treatment
- α-Glucosidase Inhibition: Derivatives of 1,3,4-thiadiazole, similar to the compound , have shown significant α-glucosidase inhibitory activity. This suggests their potential use in the treatment of type 2 diabetes, marking them as efficient scaffolds in anti-diabetic drug discovery (Saeedi et al., 2020).
Pharmacological Evaluation
- Glutaminase Inhibition: Analogs of thiadiazole-based compounds have been evaluated as inhibitors of kidney-type glutaminase (GLS), suggesting their potential in pharmacological applications, especially in inhibiting the growth of certain cancer cells (Shukla et al., 2012).
Antimicrobial and Antifungal Activities
- Antimicrobial Agents: Thiadiazole derivatives have demonstrated effectiveness as antimicrobial and antifungal agents. This highlights their potential in combating various bacterial and fungal infections (Jasiak et al., 2017).
Antituberculosis Activity
- Antituberculosis Agents: Some derivatives of 1,3,4-thiadiazole, akin to the compound in focus, have shown significant in vitro activity against Mycobacterium tuberculosis. This suggests their potential as antituberculosis agents (Foroumadi et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-[[5-[(3,5-dichlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O3S2/c1-2-21-10(19)6-22-13-18-17-12(23-13)16-11(20)7-3-8(14)5-9(15)4-7/h3-5H,2,6H2,1H3,(H,16,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRMHZFOMAMPQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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